6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine
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Overview
Description
6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(1H-pyrrol-1-yl)acetohydrazide with acetone under acidic conditions can yield the desired compound. Another method involves the use of cyclization reactions with enones and propargylamines, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial and antifungal activities.
5H-pyrrolo[2,3-b]pyrazine: Shows more activity on kinase inhibition.
Uniqueness
6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-7(2)5-4(3-9-7)6(8)11-10-5/h9H,3H2,1-2H3,(H3,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDLJJRSWZYEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C(=NN2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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